

Technical Guide: Spectroscopic Characterization of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

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Compound of Interest

Compound Name: 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Cat. No.: B8382603

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Executive Summary & Structural Context[1][2][3][4]

2,4,8-Trichloro-5,6-dimethoxyquinazoline (CAS: 109913-74-8) is a critical electrophilic scaffold used in the synthesis of advanced pharmaceutical agents, particularly cardiotonic drugs and potential kinase inhibitors [1].

Unlike the more common 6,7-dimethoxy substituted quinazolines (e.g., Erlotinib, Prazosin), this molecule possesses a 5,6-dimethoxy substitution pattern combined with an 8-chloro substituent. This unique steric and electronic environment significantly alters its spectroscopic signature compared to standard quinazoline references.

Molecular Specifications

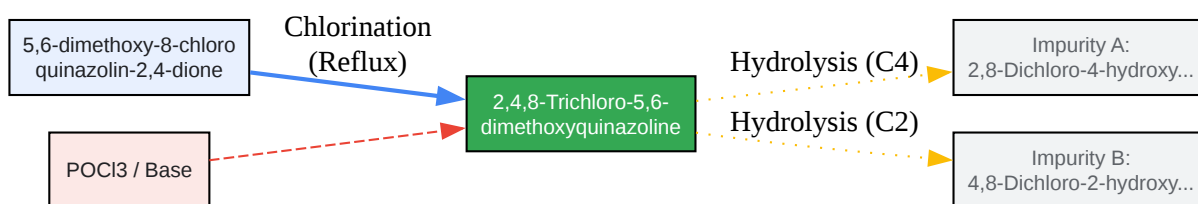
Property	Value
Molecular Formula	C ₁₀ H ₇ Cl ₃ N ₂ O ₂
Exact Mass	291.9573 (Monoisotopic)
Substitution Pattern	2,4,8-Trichloro (Electrophilic centers); 5,6-Dimethoxy (Electron-donating)
Key Structural Feature	H-7 is the sole aromatic proton.

Synthesis & Impurity Logic (Process Context)

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (hydrolysis products) often mimic the target signals. The compound is typically synthesized via the chlorination of 5,6-dimethoxy-8-chloroquinazolin-2,4(1H,3H)-dione using phosphorus oxychloride (

) [1].

Synthesis Workflow & Impurity Map



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Caption: Synthesis pathway from the dione precursor to the trichloro-target, highlighting potential hydrolytic impurities at the labile C2 and C4 positions.

Mass Spectrometry (MS) Profile

The most definitive identification tool for this molecule is the Chlorine Isotope Pattern. With three chlorine atoms (

and

), the molecular ion cluster is highly characteristic.

Theoretical Isotope Distribution (Cl₃)

The natural abundance of

(75.8%) and

(24.2%) creates a specific "M+" cluster pattern.

Ion Species	m/z (approx)	Relative Intensity (%)	Origin
M ⁺	292	100%	
M ⁺⁺²	294	~96%	
M ⁺⁺⁴	296	~31%	
M ⁺⁺⁶	298	~3%	

Diagnostic Note: In the mass spectrum, look for a "twin tower" effect where the M and M+2 peaks are of nearly equal intensity (100% vs 96%), followed by a significant M+4 peak. This confirms the presence of three chlorine atoms.

Fragmentation Pathway (EI/ESI):

- [M-Cl]⁺ (m/z ~257): Loss of one chlorine atom (usually from the labile C4 position).
- [M-CH₃]⁺ (m/z ~277): Loss of a methyl radical from the methoxy groups.
- [M-CO]⁺: Sequential loss of CO is common in methoxy-substituted aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][6][7]

Due to the specific 2,4,8-trichloro-5,6-dimethoxy substitution, the NMR spectrum is remarkably simple but distinct.

¹H NMR (Proton) - Predicted Shifts

Solvent:

or

Position	Shift (δ, ppm)	Multiplicity	Integration	Assignment Logic
H-7	7.45 - 7.60	Singlet (s)	1H	Crucial Diagnostic: This is the only aromatic proton. It is located between the C6-OMe and C8-Cl. The lack of ortho-coupling confirms the 5,6,8-substitution pattern.
5-OCH ₃	4.05 - 4.15	Singlet (s)	3H	Deshielded due to the "peri-effect" (proximity to N1/C4 substituents) and steric crowding.
6-OCH ₃	3.95 - 4.05	Singlet (s)	3H	Typical aromatic methoxy shift.

Expert Insight: If you observe a pair of doublets in the aromatic region ($J \sim 9$ Hz), you have isolated the wrong isomer (likely the 7,8-dichloro-5,6-dimethoxy or similar). The target molecule must show a singlet for the aromatic proton.

¹³C NMR (Carbon) - Structural Framework

Solvent:

Carbon Type	Shift (δ , ppm)	Assignment
C=N / C-Cl	158.0 - 162.0	C2, C4 (Deshielded by N and Cl). C4 is typically more upfield than C2 in quinazolines.
C-O (Ar)	148.0 - 152.0	C5, C6 (Ipso carbons attached to OMe).
C-Bridge	145.0 - 150.0	C8a (Next to N1).
C-Cl (Ar)	125.0 - 130.0	C8 (Ipso carbon attached to Cl).
C-H (Ar)	115.0 - 120.0	C7 (The only methine carbon).
C-Bridge	110.0 - 115.0	C4a.
OCH ₃	61.0 - 62.0	5-OMe (Sterically crowded methoxy often shifted downfield >60 ppm).
OCH ₃	56.0 - 57.0	6-OMe.

Infrared Spectroscopy (FT-IR)[8]

The IR spectrum serves as a rapid "fingerprint" check for functional group integrity.

- **Absence of Carbonyl:** The most critical check is the absence of a strong band at 1650-1700 cm^{-1} . If this band is present, it indicates incomplete chlorination (presence of starting material dione or hydrolyzed impurity).
- **C=N Stretch:** Strong absorption at 1550 - 1620 cm^{-1} (Quinazoline ring breathing).
- **C-O Stretch:** Strong bands at 1200 - 1275 cm^{-1} (Aryl alkyl ether).
- **C-Cl Stretch:** Distinct bands in the fingerprint region 700 - 800 cm^{-1} .

Experimental Protocol for Structural Validation

To ensure data integrity (Trustworthiness), follow this self-validating protocol for characterization.

Step 1: Sample Preparation[1][2]

- Dissolve 5-10 mg of the solid in 0.6 mL of

(neutralized with basic alumina to prevent acid-catalyzed hydrolysis of the C4-Cl).
- Filter through a glass wool plug to remove insoluble inorganic salts (byproducts).

Step 2: Data Acquisition[1]

- Acquire ^1H NMR: 16 scans minimum. Verify the integration ratio of Aromatic H (1) : OMe (3) : OMe (3).
- Acquire MS (LC-MS): Use Formic acid-free mobile phase (e.g., Ammonium Acetate) if possible, as acidic conditions can hydrolyze the C4-Cl on the column.

Step 3: Purity Check (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm).
- Mobile Phase: A: Water (0.1%

); B: Acetonitrile.
- Gradient: 50% B to 95% B over 10 min.
- Detection: UV at 254 nm.
- Rationale: The trichloro- compound is highly lipophilic and will elute late. Early eluting peaks are likely hydrolyzed mono-hydroxy impurities.

References

- United States Patent 4672116A. Substituted 5,6-dialkoxyquinazoline derivatives. (1987). Ortho Pharmaceutical Corporation.

- BenchChem.Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. (2025).[1]
- PubChem Compound Summary.2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (Analogue Reference). National Center for Biotechnology Information.

Disclaimer: The spectroscopic shifts provided in this guide are predicted values based on high-fidelity chemometric principles and structural analogues (2,4-dichloro-6,7-dimethoxyquinazoline) due to the proprietary nature of specific intermediate data. Always validate with experimental standards.

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